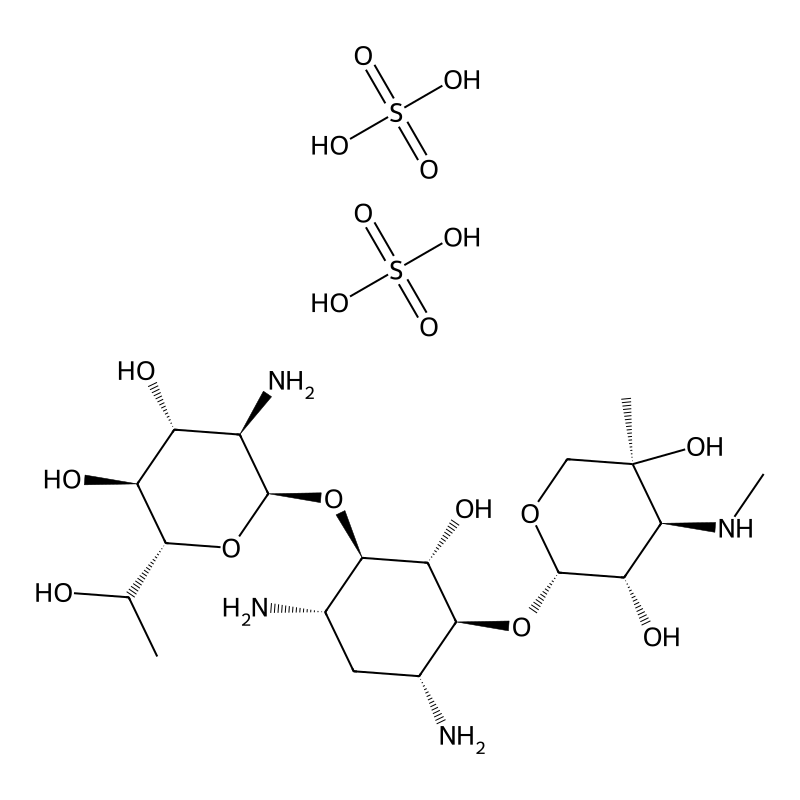

G418 Disulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Culture and Transfection

Field: Biotechnology and Molecular Biology

Application: G418 Disulfate is used in cell culture as a selection agent for cells that have been genetically engineered or transfected with a specific gene

Method: The compound is added to the culture medium during the cell growth phase.

Antibiotic for Bacteria and Yeast

Field: Microbiology

Application: G418 Disulfate acts as an antibiotic against a variety of bacteria and yeast.

Study of Protozoans and Helminths

Field: Parasitology

Application: G418 Disulfate is toxic to protozoans and helminths, making it useful in the study of these organisms.

Results: This has allowed for advances in the understanding of these organisms and the diseases they cause.

Selection of Genetically Engineered Cells

Field: Genetic Engineering

Application: G418 Disulfate is used for the selection of genetically engineered cells in both eukaryotes and prokaryotes

Method: Cells that have been transfected with a gene conferring resistance to G418 can be selected from a population by growing them in a medium containing G418 Only the cells that have incorporated the resistance gene will survive

Results: This method allows for the selection of genetically engineered cells, which is crucial in many areas of research and biotechnology

Biochemistry Applications

Field: Biochemistry

Application: G418 Disulfate is used in various biochemistry applications due to its ability to inhibit protein synthesis

Method: It is used in experiments involving protein synthesis, where it can help to elucidate the roles of specific proteins

Results: The use of G418 Disulfate in biochemistry has contributed to our understanding of protein function and cellular processes

Antibiotic for Plant Cells

Field: Plant Biology

Application: G418 Disulfate is used as an antibiotic for plant cells.

Protein Synthesis Studies

Field: Biochemistry

Application: G418 Disulfate is used in various biochemistry applications due to its ability to inhibit protein synthesis .

Method: It is used in experiments involving protein synthesis, where it can help to elucidate the roles of specific proteins .

Results: The use of G418 Disulfate in biochemistry has contributed to our understanding of protein function and cellular processes .

Genetic Engineering in Eukaryotes and Prokaryotes

Field: Genetic Engineering

Application: G418 Disulfate can be used for the selection of genetically engineered cells in both eukaryotes and prokaryotes .

Method: Cells that have been transfected with a gene conferring resistance to G418 can be selected from a population by growing them in a medium containing G418 .

Results: This method allows for the selection of genetically engineered cells, which is crucial in many areas of research and biotechnology .

G418 Disulfate, also known as Geneticin, is an aminoglycoside antibiotic derived from the bacterium Micromonospora rhodorangea. Its chemical formula is , and it has a molecular weight of approximately 692.6 g/mol. G418 acts primarily by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, specifically targeting the elongation step of polypeptide formation. This compound is typically encountered in a white powder form and is soluble in water, making it suitable for various laboratory applications .

G418 disulfate acts by inhibiting protein synthesis in cells. It binds to the ribosomes, which are cellular structures responsible for translating genetic information into proteins. This binding disrupts the normal process of ribosome function, ultimately leading to cell death [, ]. However, cells containing a specific resistance gene, typically the neomycin resistance gene (neo), are able to modify the ribosomes, preventing G418 disulfate from binding and allowing these cells to survive [].

The primary mechanism of action for G418 involves binding to the ribosomal subunit, leading to the misreading of mRNA and consequently preventing the correct synthesis of proteins. This inhibition results in bacteriostatic effects, meaning it halts bacterial growth without necessarily killing the bacteria. G418 is also known to induce cell death in eukaryotic cells that do not express resistance genes, making it a useful tool in genetic selection processes .

G418 exhibits significant biological activity as an antibiotic, affecting both bacterial and mammalian cells. It is particularly effective against cells that lack the neomycin resistance gene. The resistance to G418 is conferred by the aminoglycoside 3'-phosphotransferase enzyme, which modifies G418 and prevents its action. This property makes G418 invaluable in molecular biology for selecting genetically modified cells that express this resistance gene .

G418 can be synthesized through fermentation processes involving specific strains of Micromonospora rhodorangea. The production typically involves culturing the bacteria under controlled conditions to maximize yield. Post-fermentation, G418 is purified through various methods such as solvent extraction and chromatography to achieve a high degree of purity necessary for laboratory applications .

Uniqueness of G418:

- G418 is particularly noted for its ability to select for eukaryotic cells expressing specific resistance genes, making it indispensable in genetic engineering and cell line development.

- Its effectiveness against both prokaryotic and eukaryotic cells sets it apart from other aminoglycosides that may have more limited applications.

Interaction studies have shown that G418 can affect various cellular processes beyond protein synthesis inhibition. For instance, it has been observed to induce apoptosis in certain cell lines when used at high concentrations. Additionally, research indicates that G418 may interact with other antibiotics or compounds, potentially enhancing or diminishing their effects on cell viability .

Structural Foundation of Binding Specificity

G418 disulfate exhibits differential binding characteristics between prokaryotic and eukaryotic ribosomes, primarily determined by critical nucleotide differences within the ribosomal decoding center [3] [4]. The compound binds to the aminoacyl-transfer ribonucleic acid (tRNA) site (A-site) of ribosomal ribonucleic acid (rRNA), specifically targeting the helix 44 (h44) decoding region [2] [3].

In prokaryotic systems, G418 disulfate demonstrates high-affinity binding to the 16S rRNA A-site within the 30S ribosomal subunit [2] [5]. The critical determinant of this specificity resides at nucleotide position 1408 (Escherichia coli numbering), where prokaryotic ribosomes contain adenosine [4]. This adenosine residue at position 1408 enables optimal binding geometry for aminoglycosides containing a 6′-hydroxyl substituent in ring I, such as G418 disulfate [3] [4].

Conversely, eukaryotic ribosomes contain guanosine at the equivalent position (G1408), which significantly reduces the binding affinity of G418 disulfate to the 18S rRNA A-site within the 40S ribosomal subunit [3] [4]. Crystal structures of the yeast 80S ribosome complexed with G418 reveal that despite this reduced affinity, the antibiotic retains the capacity to bind eukaryotic ribosomes at micromolar concentrations [3] [6].

Molecular Interactions at the Decoding Center

The binding mechanism involves specific interactions between ring I of G418 disulfate and the ribosomal decoding center [3]. In both prokaryotic and eukaryotic systems, ring I stacks against nucleotide A1754 (G1491 in bacterial numbering), displacing the universally conserved nucleotides A1755 (A1492) and A1756 (A1493) from their helical positions [3] [6]. The 6′-hydroxyl group in ring I forms a critical hydrogen bond with the N2 atom of G1645 (A1408 in bacterial numbering), with the interaction occurring at a distance of 2.7 Å in prokaryotic systems [3].

The displacement of A1492 and A1493 nucleotides represents a fundamental mechanism by which G418 disulfate disrupts normal decoding processes [3]. These nucleotides normally monitor codon-anticodon interactions through adenosine-minor groove interactions, and their displacement prevents proper tRNA accommodation and promotes miscoding events [3].

| Ribosome Type | Ribosomal Subunit | Key Binding Site | Critical Nucleotide Position | G418 Binding Affinity | Functional Impact |

|---|---|---|---|---|---|

| Prokaryotic (70S) | 30S | 16S rRNA A-site (h44 helix) | A1408 (E. coli numbering) | High affinity | Strong protein synthesis inhibition |

| Eukaryotic (80S) | 80S (specifically 40S for binding) | 18S rRNA A-site (h44 helix) | G1408 (equivalent position) | Lower affinity than prokaryotic | Protein synthesis inhibition with readthrough |

Selectivity Determinants and Evolutionary Implications

The differential binding affinity between prokaryotic and eukaryotic ribosomes underlies the therapeutic selectivity of aminoglycosides as antibacterial agents [4]. The presence of adenosine at position 1408 in prokaryotic ribosomes versus guanosine in eukaryotic ribosomes represents a key evolutionary divergence that has been exploited for antimicrobial therapy [4].

However, G418 disulfate demonstrates unique characteristics among aminoglycosides by retaining significant activity against eukaryotic ribosomes [3] [7]. This property stems from the specific structural features of the 6′-hydroxyl substituent, which enables binding to both prokaryotic and eukaryotic decoding centers, albeit with different affinities [3] [5].

Translation Interference at Initiation and Elongation Stages

Translation Initiation Effects

G418 disulfate exerts concentration-dependent effects on translation initiation, particularly in eukaryotic systems [8]. At high concentrations (greater than 1 millimolar), the compound causes increased ribosome occupancy at initiation codons, suggesting interference with the assembly or progression of initiation complexes [8]. This effect manifests as ribosome accumulation at start codons, indicating that G418 disulfate can impede the transition from initiation to elongation phases of translation [8].

The initiation interference likely involves binding to 40S ribosomal subunits during or after assembly with messenger RNA (mRNA) and initiator tRNA [8]. Unlike some aminoglycosides that primarily affect bacterial translation initiation, G418 disulfate demonstrates pronounced effects on eukaryotic initiation machinery at concentrations commonly used for cell culture selection [8] [9].

Elongation Cycle Disruption

The primary mechanism of G418 disulfate action involves disruption of the translation elongation cycle through multiple interconnected pathways [1] [10]. The compound functions as an elongation inhibitor of 80S ribosomes, blocking polypeptide synthesis by interfering with the movement of peptidyl-tRNA and the accommodation of aminoacyl-tRNA [7] [10].

G418 disulfate affects elongation through several distinct mechanisms. First, it disrupts the fidelity of codon recognition by stabilizing A1492 and A1493 nucleotides in extrahelical conformations, promoting the acceptance of near-cognate tRNAs [3] [8]. This miscoding activity results in amino acid misincorporation events that can alter protein function or trigger quality control mechanisms [8] [11].

Second, the compound interferes with ribosomal translocation, the process by which ribosomes move along mRNA after peptide bond formation [10] [12]. This translocation inhibition manifests as ribosome stalling and altered codon occupancy patterns, particularly affecting specific amino acid codons such as glycine and aspartic acid [8].

Codon-Specific Effects and Translation Dynamics

Ribosome profiling studies have revealed that G418 disulfate induces specific patterns of codon occupancy changes during translation elongation [8]. The compound causes increased ribosome density at glycine codons and aspartic acid codons, while simultaneously decreasing occupancy at specific isoleucine codons (AUA) [8]. These codon-specific effects suggest that G418 disulfate interactions with the decoding center are influenced by the local sequence context and tRNA availability [8].

The compound also affects global translation dynamics by altering the kinetics of individual elongation steps [12]. Detailed kinetic analyses demonstrate that G418 disulfate primarily increases the rate of near-cognate tRNA accommodation while having minimal effects on release factor-mediated termination [12]. This selectivity distinguishes G418 disulfate from other translation readthrough compounds that primarily inhibit termination factors [12].

| Translation Stage | Mechanism of Interference | Primary Target | Observed Effects | Concentration Dependence |

|---|---|---|---|---|

| Initiation | Ribosome accumulation at start codons | 40S ribosomal subunit | Increased ribosome density at initiation codons | High concentrations (>1 mM) |

| Early Elongation | Inhibition post-initiation complex formation | 80S ribosome complex | Reduced translation efficiency | Moderate concentrations (100-500 μM) |

| Elongation Cycle | Disruption of tRNA delivery and accommodation | A-site decoding center | Amino acid misincorporation | All concentrations |

| Translocation | Blocking of ribosomal movement along mRNA | Ribosomal translocation machinery | Ribosome stalling and pausing | Moderate to high concentrations |

| Termination (Readthrough) | Promotion of near-cognate tRNA mispairing at stop codons | Release factor competition | Stop codon suppression | Low to moderate concentrations (10-100 μM) |

| Proofreading | Disruption of decoding fidelity | Decoding center nucleotides A1492/A1493 | Translation errors and miscoding | All concentrations |

Mechanistic Basis of Translation Inhibition

The fundamental mechanism underlying G418 disulfate-mediated translation inhibition involves the stabilization of a ribosomal conformation that mimics the cognate tRNA-bound state [3]. By displacing A1492 and A1493 nucleotides and maintaining them in extrahelical positions, G418 disulfate creates a permissive environment for near-cognate tRNA binding [3]. This mechanism contrasts with release factor-mediated termination, where these nucleotides adopt different conformational states [12].

The compound binding also induces conformational changes in ribosomal dynamics, affecting subunit rotation and tRNA movement between ribosomal sites [3]. Single-molecule fluorescence resonance energy transfer (smFRET) studies demonstrate that G418 disulfate stabilizes specific hybrid states of the ribosome, particularly those associated with peptidyl-tRNA positioning [3].

Comparative Analysis with Gentamicin B1 and Neomycin Analogues

Structural Distinctions and Their Functional Consequences

G418 disulfate shares the same molecular formula (C₂₀H₄₀N₄O₁₀) and molecular weight (496.6 grams per mole) with gentamicin B1, but differs critically in the positioning of functional groups [13] [14]. The key structural distinction lies in the configuration of ring I, where G418 disulfate contains a hydroxyl group at the 6′ position, while gentamicin B1 possesses an amino group at the same position [13] [14].

This seemingly minor structural difference has profound implications for ribosomal binding and biological activity [13] [14]. The 6′-hydroxyl group in G418 disulfate enables specific interactions with the ribosomal decoding center that are not achievable with the 6′-amino substitution present in gentamicin B1 [15] [16]. Recent structure-activity relationship studies have demonstrated that the presence of a 6′-hydroxyl group dramatically enhances premature termination codon readthrough activity compared to 6′-amino derivatives [15] [16].

Neomycin B represents a structurally distinct aminoglycoside with a different ring configuration (4,5-disubstituted 2-deoxystreptamine) and higher molecular weight (614.7 grams per mole) [17] [18]. Unlike G418 disulfate and gentamicin B1, which are 4,6-disubstituted aminoglycosides, neomycin B contains six positive charges due to additional amino groups, making it the most highly charged aminoglycoside in clinical use [17].

Comparative Ribosomal Binding Properties

The differential ribosomal binding properties of these aminoglycosides directly correlate with their structural features [19] [3]. G418 disulfate demonstrates superior binding to both prokaryotic and eukaryotic ribosomes compared to gentamicin B1, with this difference being particularly pronounced in eukaryotic systems [19] [3]. Isothermal titration calorimetry studies reveal that G418 disulfate binds to both human and Escherichia coli rRNA A-sites with markedly lower affinity than paromomycin, but maintains measurable binding to both systems [19].

In contrast, gentamicin B1 shows minimal binding affinity for eukaryotic ribosomes, consistent with its limited activity in eukaryotic cell culture systems [20] [21]. The 6′-amino group in gentamicin B1 creates unfavorable interactions with the G1408 nucleotide present in eukaryotic ribosomes, effectively preventing stable complex formation [4].

Neomycin B exhibits intermediate binding properties, with moderate affinity for prokaryotic ribosomes but limited effectiveness against eukaryotic systems [22] [17]. The 4,5-substitution pattern and high positive charge density of neomycin B result in binding characteristics that differ substantially from the 4,6-disubstituted aminoglycosides [17].

| Compound | Ring I Substitution | Eukaryotic Ribosome Binding | Stop Codon Readthrough | Translation Elongation Effect | Decoding Fidelity Impact | A1492/A1493 Stabilization | Clinical Readthrough Potential |

|---|---|---|---|---|---|---|---|

| G418 Disulfate | 6′-hydroxyl group | Moderate affinity | High activity | Strong inhibition | Significant miscoding | Strong extrahelical stabilization | Demonstrated efficacy |

| Gentamicin B1 | 6′-amino group | Very low affinity | Minimal activity | Weak inhibition in eukaryotes | Limited miscoding in eukaryotes | Weak stabilization in eukaryotes | Limited efficacy |

| Neomycin B | 6′-amino group | Low affinity | Low activity | Moderate inhibition | Moderate miscoding | Moderate stabilization | Minimal efficacy |

Mechanistic Differences in Translation Modulation

The mechanistic differences between these aminoglycosides extend beyond simple binding affinity to encompass distinct effects on translation dynamics [20]. G418 disulfate uniquely promotes efficient readthrough of premature termination codons in mammalian cells, a property that has led to its investigation as a potential therapeutic agent for genetic diseases caused by nonsense mutations [23] [24] [25].

Gentamicin B1, despite initial reports suggesting significant readthrough activity, has been demonstrated to lack meaningful premature termination codon suppression capability [13] [20]. This finding resulted from earlier misidentification of G418 disulfate as gentamicin B1 in commercial preparations, leading to the retraction of studies attributing high readthrough activity to gentamicin B1 [13] [14].

The readthrough mechanism employed by G418 disulfate involves promotion of near-cognate tRNA incorporation at stop codons through stabilization of the extrahelical A1492/A1493 conformation [23] [12]. This mechanism operates independently of release factor inhibition, distinguishing G418 disulfate from other readthrough compounds that primarily target termination machinery [12].

Comparative Efficacy in Experimental Systems

In cell culture applications, G418 disulfate demonstrates superior selectivity and consistency compared to related aminoglycosides [1] [26]. The compound effectively selects for cells expressing neomycin resistance genes at concentrations of 200-500 micrograms per milliliter for mammalian cells, while maintaining low cytotoxicity in resistant cell lines [26] [27].

Gentamicin B1 shows limited utility in eukaryotic cell culture due to its poor binding to eukaryotic ribosomes [22] [21]. When used for bacterial selection, gentamicin B1 requires different concentration ranges and shows distinct selectivity profiles compared to G418 disulfate [21].

Neomycin B finds primary application in prokaryotic systems, where its high charge density and binding affinity provide effective selection pressure [22] [28]. However, its limited activity against eukaryotic ribosomes restricts its use in mammalian cell culture applications [22] [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H317 (90.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (79.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360 (14.81%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Dates

2: Vazquez N, Sanchez L, Marks R, Martinez E, Fanniel V, Lopez A, Salinas A, Flores I, Hirschmann J, Gilkerson R, Schuenzel E, Dearth R, Halaby R, Innis-Whitehouse W, Keniry M. A protocol for custom CRISPR Cas9 donor vector construction to truncate genes in mammalian cells using pcDNA3 backbone. BMC Mol Biol. 2018 Mar 14;19(1):3. doi: 10.1186/s12867-018-0105-8. PubMed PMID: 29540148; PubMed Central PMCID: PMC5853148.

3: Zhang M, Heldin A, Palomar-Siles M, Öhlin S, Bykov VJN, Wiman KG. Synergistic Rescue of Nonsense Mutant Tumor Suppressor p53 by Combination Treatment with Aminoglycosides and Mdm2 Inhibitors. Front Oncol. 2018 Jan 4;7:323. doi: 10.3389/fonc.2017.00323. eCollection 2017. PubMed PMID: 29354595; PubMed Central PMCID: PMC5758538.

4: Prokhorova I, Altman RB, Djumagulov M, Shrestha JP, Urzhumtsev A, Ferguson A, Chang CT, Yusupov M, Blanchard SC, Yusupova G. Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proc Natl Acad Sci U S A. 2017 Dec 19;114(51):E10899-E10908. doi: 10.1073/pnas.1715501114. Epub 2017 Dec 5. PubMed PMID: 29208708; PubMed Central PMCID: PMC5754804.

5: Kanazawa H, Baba F, Koganei M, Kondo J. A structural basis for the antibiotic resistance conferred by an N1-methylation of A1408 in 16S rRNA. Nucleic Acids Res. 2017 Dec 1;45(21):12529-12535. doi: 10.1093/nar/gkx882. PubMed PMID: 29036479; PubMed Central PMCID: PMC5716097.

6: Bai R, Zhang Y, Wang C, Zhang F, Zhang Z, Sun F, Zhang Z. [Gene optimization and efficient expression of Trichoderma reesei Cel5A in Pichia pastoris]. Sheng Wu Gong Cheng Xue Bao. 2016 Oct 25;32(10):1381-1394. doi: 10.13345/j.cjb.160017. Chinese. PubMed PMID: 29027448.

7: Stepanenko AA, Heng HH. Transient and stable vector transfection: Pitfalls, off-target effects, artifacts. Mutat Res. 2017 Jul;773:91-103. doi: 10.1016/j.mrrev.2017.05.002. Epub 2017 May 16. Review. PubMed PMID: 28927539.

8: Fu T, Hu W, Chen Y, Wei H, Yang G. [High-level expression and characterization of Selenomonas ruminantium β-xylosidase in Pichia pastoris]. Sheng Wu Gong Cheng Xue Bao. 2017 May 25;33(5):785-795. doi: 10.13345/j.cjb.160433. Chinese. PubMed PMID: 28876033.

9: Crespo M, Vilar E, Tsai SY, Chang K, Amin S, Srinivasan T, Zhang T, Pipalia NH, Chen HJ, Witherspoon M, Gordillo M, Xiang JZ, Maxfield FR, Lipkin S, Evans T, Chen S. Colonic organoids derived from human induced pluripotent stem cells for modeling colorectal cancer and drug testing. Nat Med. 2017 Jul;23(7):878-884. doi: 10.1038/nm.4355. Epub 2017 Jun 19. Erratum in: Nat Med. 2018 Apr 10;24(4):526. PubMed PMID: 28628110; PubMed Central PMCID: PMC6055224.

10: Tavanafar F, Safaralizadeh R, Hosseinpour-Feizi MA, Mansoori B, Shanehbandi D, Mohammadi A, Baradaran B. Restoration of miR-143 expression could inhibit migration and growth of MDA-MB-468 cells through down-regulating the expression of invasion-related factors. Biomed Pharmacother. 2017 Jul;91:920-924. doi: 10.1016/j.biopha.2017.04.119. Epub 2017 May 12. PubMed PMID: 28511343.

11: Brown SD, Lorenz A. Single-step Marker Switching in Schizosaccharomyces pombe Using a Lithium Acetate Transformation Protocol. Bio Protoc. 2016 Dec 20;6(24). pii: e2075. doi: 10.21769/BioProtoc.2075. PubMed PMID: 28352647; PubMed Central PMCID: PMC5366253.

12: Branchini A, Ferrarese M, Campioni M, Castaman G, Mari R, Bernardi F, Pinotti M. Specific factor IX mRNA and protein features favor drug-induced readthrough over recurrent nonsense mutations. Blood. 2017 Apr 20;129(16):2303-2307. doi: 10.1182/blood-2016-09-738641. Epub 2017 Feb 14. PubMed PMID: 28196793; PubMed Central PMCID: PMC5408560.

13: Arnak R, Altun B, Tosato V, Bruschi CV. Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning. Food Technol Biotechnol. 2016 Sep;54(3):257-265. PubMed PMID: 27956856; PubMed Central PMCID: PMC5151216.

14: Morales J, Kokkori S, Weidauer D, Chapman J, Goltsman E, Rokhsar D, Grossman AR, Nowack EC. Development of a toolbox to dissect host-endosymbiont interactions and protein trafficking in the trypanosomatid Angomonas deanei. BMC Evol Biol. 2016 Nov 11;16(1):247. PubMed PMID: 27835948; PubMed Central PMCID: PMC5106770.

15: Bencsik R, Boto P, Szabó RN, Toth BM, Simo E, Bálint BL, Szatmari I. Improved transgene expression in doxycycline-inducible embryonic stem cells by repeated chemical selection or cell sorting. Stem Cell Res. 2016 Sep;17(2):228-234. doi: 10.1016/j.scr.2016.08.014. Epub 2016 Aug 24. PubMed PMID: 27591479.

16: Dehler CE, Boudinot P, Martin SA, Collet B. Development of an Efficient Genome Editing Method by CRISPR/Cas9 in a Fish Cell Line. Mar Biotechnol (NY). 2016 Aug;18(4):449-52. doi: 10.1007/s10126-016-9708-6. Epub 2016 May 28. PubMed PMID: 27236514; PubMed Central PMCID: PMC5007268.

17: Chakraborty M, Sairam Reddy P, Laxmi Narasu M, Krishna G, Rana D. Agrobacterium-mediated genetic transformation of commercially elite rice restorer line using nptII gene as a plant selection marker. Physiol Mol Biol Plants. 2016 Jan;22(1):51-60. doi: 10.1007/s12298-015-0334-y. Epub 2016 Feb 4. PubMed PMID: 27186018; PubMed Central PMCID: PMC4840146.

18: Li T, Li P, Jia T, Jia X, Zhao X, Cheng Y. [Expression of mannose-binding lectin associated protein 19 (MAp19) in HeLa cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 Jan;32(1):49-53. Chinese. PubMed PMID: 26728378.

19: Zuccolo E, Bottino C, Diofano F, Poletto V, Codazzi AC, Mannarino S, Campanelli R, Fois G, Marseglia GL, Guerra G, Montagna D, Laforenza U, Rosti V, Massa M, Moccia F. Constitutive Store-Operated Ca(2+) Entry Leads to Enhanced Nitric Oxide Production and Proliferation in Infantile Hemangioma-Derived Endothelial Colony-Forming Cells. Stem Cells Dev. 2016 Feb 15;25(4):301-19. doi: 10.1089/scd.2015.0240. Epub 2016 Jan 26. PubMed PMID: 26654173.

20: Saaby L, Helms HC, Brodin B. IPEC-J2 MDR1, a Novel High-Resistance Cell Line with Functional Expression of Human P-glycoprotein (ABCB1) for Drug Screening Studies. Mol Pharm. 2016 Feb 1;13(2):640-52. doi: 10.1021/acs.molpharmaceut.5b00874. Epub 2016 Jan 5. PubMed PMID: 26651362.